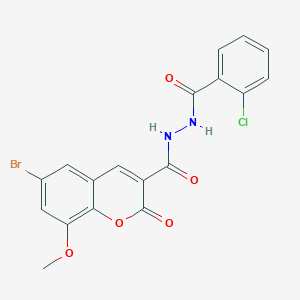![molecular formula C14H16N2O4 B4703804 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid CAS No. 172798-48-0](/img/structure/B4703804.png)
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid is a complex organic compound with a unique structure that includes an acetamido group, a phenyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of acetamido compounds with phenylpropanoic acid derivatives under controlled conditions. The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a component of drug delivery systems.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism of action of 3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
3-aminopropanoic acid: A simpler compound with similar structural features but lacking the acetamido and phenyl groups.
3-phenylpropanoic acid: Contains a phenyl group but lacks the acetamido group.
β-alanine: A naturally occurring amino acid with a similar backbone but different functional groups.
Uniqueness
3-[[(E)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
172798-48-0 |
|---|---|
Fórmula molecular |
C14H16N2O4 |
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
3-[[(Z)-2-acetamido-3-phenylprop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H16N2O4/c1-10(17)16-12(9-11-5-3-2-4-6-11)14(20)15-8-7-13(18)19/h2-6,9H,7-8H2,1H3,(H,15,20)(H,16,17)(H,18,19)/b12-9- |
Clave InChI |
HBRIEWKCLCBIIL-XFXZXTDPSA-N |
SMILES |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC(=O)O |
SMILES isomérico |
CC(=O)N/C(=C\C1=CC=CC=C1)/C(=O)NCCC(=O)O |
SMILES canónico |
CC(=O)NC(=CC1=CC=CC=C1)C(=O)NCCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-butylanilino)-2-oxoethoxy]-N-(2,4-dimethylphenyl)benzamide](/img/structure/B4703734.png)
![N-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B4703738.png)

amine dihydrochloride](/img/structure/B4703756.png)
![2-(2,4-Dimethylphenoxy)-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B4703766.png)
![methyl 4-ethyl-5-methyl-2-({[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4703769.png)
![2-[7-benzyl-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B4703770.png)
![METHYL 4-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-AMIDO]BENZOATE](/img/structure/B4703776.png)
![3,6-dichloro-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-1-benzothiophene-2-carboxamide](/img/structure/B4703789.png)

![2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4703798.png)
![1-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-naphthyl 4-chlorobenzenesulfonate](/img/structure/B4703818.png)
![N-(6-oxo-2-phenylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetamide](/img/structure/B4703824.png)
![N-[2-(dimethylamino)ethyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4703828.png)
